molecular formula C16H9BrClN3O4S B3728034 N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B3728034
M. Wt: 454.7 g/mol
InChI Key: XCKVOYCSVZTSMK-FBCYGCLPSA-N
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Description

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide typically involves the condensation reaction between an aldehyde and a primary amine. In this case, the aldehyde is 5-bromo-2-hydroxy-3-nitrobenzaldehyde, and the primary amine is 3-chloro-1-benzothiophene-2-carboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting Schiff base is then purified through recrystallization.

Chemical Reactions Analysis

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other Schiff bases and benzothiophene derivatives:

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClN3O4S/c17-9-5-8(14(22)11(6-9)21(24)25)7-19-20-16(23)15-13(18)10-3-1-2-4-12(10)26-15/h1-7,22H,(H,20,23)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKVOYCSVZTSMK-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 2
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N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide

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